molecular formula C4H4K2O4 B1222723 Dipotassium succinate CAS No. 676-47-1

Dipotassium succinate

Cat. No. B1222723
CAS RN: 676-47-1
M. Wt: 194.27 g/mol
InChI Key: CVOQYKPWIVSMDC-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of dipotassium succinate involves several chemical reactions, including the reduction of organic precursors with potassium. For instance, Kyushin et al. (2004) synthesized a complex dipotassium compound by reducing trans-1,3-dibromo-1,2,2,3,4,4-hexa-tert-butylcyclotetrasilane with potassium, showcasing a novel approach to creating supramolecular structures with dipotassium ions (Kyushin, Kawai, & Matsumoto, 2004).

Molecular Structure Analysis

The molecular structure of dipotassium succinate and related compounds has been elucidated through various techniques, including X-ray crystallography. Research on related succinate compounds reveals complex structures, such as helical chains and three-dimensional networks, highlighting the diversity of configurations possible with succinate derivatives (Montney et al., 2007).

Chemical Reactions and Properties

Dipotassium succinate participates in a variety of chemical reactions, demonstrating a wide range of properties. For example, Zhai et al. (2015) synthesized a new compound through a multi-step process involving dipotassium ions, illustrating the compound's potential in creating novel materials with significant properties (Zhai et al., 2015).

Physical Properties Analysis

The physical properties of dipotassium succinate derivatives have been studied in detail. Brisse et al. (1979) investigated the crystal and molecular structure of diphenyl succinate, providing insight into the physical characteristics of succinate-based compounds and their potential applications in various fields (Brisse, Molhant, & Pérez, 1979).

Chemical Properties Analysis

Dipotassium succinate's chemical properties are integral to its utility in synthesis and manufacturing. Clarke et al. (2002) discussed the synthesis of dipotassium dimethylsilanediolate monohydrate, emphasizing the chemical versatility and potential applications of dipotassium compounds in industrial processes (Clarke, Matisons, Owen, & Graiver, 2002).

Scientific Research Applications

1. Effects of DKP on Proteins and Minerals in Milk Protein Beverages

  • Summary of Application: This study aimed to determine the effects of DKP addition, heat treatments, and storage time on the soluble protein composition and mineral concentration of the aqueous phase around casein micelles in 7.5% milk protein-based beverages .
  • Methods of Application: Two DKP concentrations were used (0% and 0.15% wt/wt) within each of the 3 heat treatments. All beverages had no other additives and ran through heat treatment without coagulation .
  • Results: The study found that beverages with 0.15% DKP had higher concentrations of supernatant protein, Ca, and P than beverages without DKP. Protein, Ca, and P concentrations were higher in MCC supernatant than in MPC supernatant when DKP was added, and these concentrations increased over storage time .

2. Effect of DKP on Milk Protein Beverage Viscosity and Color

  • Summary of Application: This study aimed to determine the effect of addition of DKP at 3 different thermal treatments on color, viscosity, and sensory properties of 7.5% milk protein-based beverages during 15 d of storage at 4°C .
  • Methods of Application: The 6 batches were no postfiltration heat treatment with added DKP (0.15%), no postfiltration heat without added DKP (0%), postfiltration high-temperature, short time (HTST) with DKP, postfiltration HTST without DKP, postfiltration direct steam injection with DKP, and postfiltration direct steam injection without DKP .
  • Results: The study found that added DKP increased the apparent viscosity (AV) of both MCC- and MPC-based beverages, while increasing heat treatment decreased AV. The AV of beverages with DKP increased during 15 d of 4°C of storage for both MCC and MPC .

3. Response Mechanisms of Saccharomyces cerevisiae Strains to Succinic Acid

  • Summary of Application: This study aimed to understand how Saccharomyces cerevisiae cells respond to succinic acid (SA). Different S. cerevisiae strains were cultivated under different concentrations of SA .
  • Methods of Application: The study chose three strains with different genetic backgrounds and different tolerances to SA. These strains were cultivated under a concentration of 20 g/L SA and 60 g/L SA .
  • Results: The study found that the inherent activities of small heat shock proteins, the levels of acetyl-CoA, and the strains’ potential capacity to consume SA all seem to affect the responses and tolerances of S. cerevisiae strains to SA .

4. Succinic Acid in Biomass Production

  • Summary of Application: This study aimed to understand how Saccharomyces cerevisiae cells respond to succinic acid (SA). Different S. cerevisiae strains were cultivated under different concentrations of SA .
  • Methods of Application: The study chose three strains with different genetic backgrounds and different tolerances to SA. These strains were cultivated under a concentration of 20 g/L SA and 60 g/L SA .
  • Results: The study found that the inherent activities of small heat shock proteins, the levels of acetyl-CoA, and the strains’ potential capacity to consume SA all seem to affect the responses and tolerances of S. cerevisiae strains to SA .

5. Solubility and Thermodynamic Properties of Dipotassium Hydrogenphosphates

  • Summary of Application: This study aimed to understand the solubility and thermodynamic properties of dipotassium hydrogenphosphate and disodium hydrogenphosphate in aqueous solutions at various temperatures .
  • Methods of Application: The experimental solubilities of aqueous solutions were performed for K2HPO4 and Na2HPO4 from ms (exp) = 9.66 to 15.63 mol·kg −1 and ms (exp) = 0.83 to 6.60 mol·kg −1, respectively, from 298.15 to 353.15 K .
  • Results: The study found that the calculated solubility needs thermodynamic properties of the binary systems based on the water activity measurements .

6. Succinate in the Regulation of Intestinal Inflammation

  • Summary of Application: This review includes current literature on the association of succinate with intestinal inflammation and the potential role of succinate–SUCNR1 signaling in gut immune functions .

Safety And Hazards

When handling Dipotassium succinate, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

dipotassium;butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4.2K/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOQYKPWIVSMDC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4K2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60889434
Record name Butanedioic acid, potassium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60889434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipotassium succinate

CAS RN

676-47-1
Record name Dipotassium succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, potassium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanedioic acid, potassium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60889434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipotassium succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.572
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPOTASSIUM SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5RP2087WB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Six kg of succinic acid were dissolved in 10 liters of hot water (60-70° C.), and 8 kg of solid potassium hydroxide was added to adjust the pH to 7.5. 19 liters of potassium succinate solution were obtained, with a concentration of 47% w/w.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
8 kg
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
W Liu, CJ Rogers, AJ Fisher, MD Toney - Biochemistry, 2002 - ACS Publications
… ·succinate, 100 mM dipotassium succinate, and 5 μM PLP, was mixed with various concentrations of AMPP in 100 mM TEA·succinate, 100 mM dipotassium succinate, and 5 μM PLP at …
Number of citations: 108 pubs.acs.org
X Zhou, MD Toney - Journal of the American Chemical …, 1998 - chemgroups.ucdavis.edu
… A single solution containing 40 mM BICINE-KOH (pH 8.0), 50 mM dipotassium succinate, 5 … The enzyme solution contained 40 mM BICINE-KOH (pH 8.0), 50 mM dipotassium succinate, …
Number of citations: 16 chemgroups.ucdavis.edu
T HAYASHI, M MATSUBARA, E KURIMOTO… - Chemical and …, 1993 - jstage.jst.go.jp
… Higher rates and yields resulted also in the presence of the other organic salts such as dipotassium succinate and potassium propionate. KEYWORDS subtilisin BPN’ ; immobilization; …
Number of citations: 18 www.jstage.jst.go.jp
Z Yang, Y Zhang, X Shi - Construction and Building Materials, 2018 - Elsevier
… angle test were employed to investigate the effects of nanoclay and carbon microfiber on asphalt concrete in the presence of four non-chloride deicers, namely, dipotassium succinate, …
Number of citations: 31 www.sciencedirect.com
M KASAHARA, Y ANRAKU - The Journal of Biochemistry, 1974 - academic.oup.com
… Membranes were preincubated for 3 min with dipotassium succinate and the other addition indicated. The initial rate and the steady rate 5 min after starting the reaction were measured …
Number of citations: 71 academic.oup.com
X Zhou, MD Toney - Biochemistry, 1999 - ACS Publications
… Dialyzed enzyme was incubated with various concentrations of dipotassium succinate for 30 min and assayed for activity. The buffers and assay conditions used were the same as in …
Number of citations: 60 pubs.acs.org
EJ Fogle, W Liu, ST Woon, JW Keller, MD Toney - Biochemistry, 2005 - ACS Publications
… ), 50 mM dipotassium succinate, and varying concentrations of … TEA-succinate, 50 mM dipotassium succinate, and varying … succinate and 50 mM dipotassium succinate followed by rapid …
Number of citations: 43 pubs.acs.org
EJ Fogle, MD Toney - Biochemistry, 2010 - ACS Publications
… Experimental mixtures consisted of 20 μM enzyme, 100 mM TEA-succinate (pH 7.8), 100 mM dipotassium succinate, 20 μM PLP, and varying concentrations of AC5C or AC6C. …
Number of citations: 13 pubs.acs.org
X Zhou, X Jin, R Medhekar, X Chen, T Dieckmann… - Biochemistry, 2001 - ACS Publications
… -KOH, pH 8.2, 50 mM dipotassium succinate, 5 mM disodium … bicine-KOH, 50 mM dipotassium succinate, and 5 mM disodium … -KOH, 50 mM dipotassium succinate, and 5 mM disodium …
Number of citations: 39 pubs.acs.org
W Liu, MD Toney - Biochemistry, 2004 - ACS Publications
… For DGD−K, 0.06 μM apoDGD was incubated with 500 μM PLP and 100 mM dipotassium succinate in 1 mL solutions containing 100 mM TEA−succinate, pH 7.8, 200 μM NADPH, and 1 …
Number of citations: 8 pubs.acs.org

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